3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O/c1-6-10(13)11-17-7(8-3-2-4-20-8)5-9(12(14,15)16)19(11)18-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUQAPLHJQDFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction can be performed under mild conditions using palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. The scalability of the Suzuki–Miyaura reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines with varying substituents exhibit distinct physicochemical, optical, and biological properties. Below is a comparative analysis of key analogues:
Structural and Functional Group Variations
Optical and Thermal Properties
- Absorption/Emission :
- The target compound’s furan-2-yl group may redshift absorption compared to alkyl-substituted analogues (e.g., 3a: λₐᵦₛ = 320 nm in CHCl₃) due to extended conjugation .
- Nitrophenyl-substituted 3f exhibits fluorescence quenching (Φ = 0.05 in hexane), whereas alkyl/heteroaryl derivatives show higher quantum yields (Φ = 0.15–0.30) .
- Thermal Stability :
Key Research Findings and Implications
Electron-Withdrawing vs. Donor Groups: The trifluoromethyl group enhances metabolic stability but reduces thermal stability. Furan-2-yl substituents balance electron donation and steric effects, making the target compound suitable for optoelectronic applications .
Biological Selectivity : Substituents at position 5 critically influence target specificity. For example, 4-nitrophenyl (3f) favors fluorescence imaging, while 4-fluorophenyl (10f) enhances COX-2 inhibition .
Thermal Limitations : Low T₀.₀₅ values (72–187°C) limit high-temperature applications of CF₃-pyrazolo[1,5-a]pyrimidines, necessitating stabilization strategies for pharmaceutical formulation .
Biological Activity
3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered interest due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article reviews the existing literature on the biological activity of this compound, detailing its mechanisms of action, synthesis, and therapeutic potential.
- Molecular Formula : C12H7ClF3N3O
- Molecular Weight : 301.65 g/mol
- CAS Number : 478249-06-8
- Density : 1.59 g/cm³ (predicted)
- pKa : -2.95 (predicted)
Antibacterial and Antifungal Properties
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antibacterial and antifungal activities. In a study assessing various derivatives, including this compound, it was found to possess notable bactericidal effects against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa . The compound was evaluated using agar well-diffusion and broth microdilution methods, showing effectiveness comparable to standard antibiotics like erythromycin and amikacin.
The mechanism by which this compound exerts its antibacterial effects involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis. Additionally, its ability to interfere with quorum sensing in bacteria contributes to its antibiofilm activity, making it a promising candidate for treating infections associated with biofilms .
Study on Antibiofilm Activity
In a focused study on antibiofilm activity, derivatives including this compound were tested against biofilms formed by S. aureus and P. aeruginosa. The results indicated that this compound significantly reduced biofilm formation by inhibiting the expression of genes involved in biofilm maturation .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Various synthetic routes have been developed to enhance yield and purity .
Q & A
Q. What synthetic routes are commonly used to prepare 3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
The compound is synthesized via condensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones under thermal conditions (e.g., 433–438 K). Solvent systems like ethanol/acetone (1:1) are critical for recrystallization and yield optimization (66–70%) .
Q. Which spectroscopic and structural characterization techniques are essential for confirming the compound’s identity?
Key methods include:
- X-ray crystallography for bond-length analysis and molecular packing (orthorhombic Pbca space group, a = 9.5361 Å, b = 15.941 Å) .
- NMR (¹H/¹³C) to resolve substituent-specific signals (e.g., trifluoromethyl at δ 120–125 ppm for ¹³C) .
- Mass spectrometry (MS) for molecular weight confirmation (e.g., m/z 440.22) .
Q. What biological activities are reported for structural analogs of this compound?
Pyrazolo[1,5-a]pyrimidine derivatives exhibit antitrypanosomal, kinase inhibition (e.g., KDR), and antitumor activities. Trifluoromethyl groups enhance metabolic stability and target binding .
Q. How is the trifluoromethyl group’s electronic influence assessed experimentally?
X-ray data (bond angles, torsional parameters) and computational DFT studies evaluate steric/electronic effects. For example, C–F bond lengths (~1.33 Å) and dihedral angles (e.g., C3–C4–C5–Cl2 = 46.2°) correlate with substituent interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities?
- Molar ratios : Use a 10% excess of trifluoromethyl-β-diketone to drive condensation .
- Purification : Column chromatography (petroleum ether/ethyl acetate, 9:1) or recrystallization (methanol) removes byproducts .
- Thermal control : Maintain 433–438 K for ≤3 hours to minimize degradation .
Q. What strategies resolve discrepancies in crystallographic data during refinement?
- Apply constrained H-atom parameters (riding model, Uiso(H) = 1.2Ueq(C)) .
- Use multi-scan absorption corrections (e.g., Tmin/T*max = 0.874/0.977) to mitigate crystal defects .
- Merge Friedel pairs if heavy atoms are absent to refine Rint ≤ 0.055 .
Q. How do substituents at the 5-position (e.g., furan-2-yl) modulate biological activity?
- SAR studies : Replace furan-2-yl with thiophen-2-yl or aryl groups to compare IC50 values in kinase assays .
- Computational docking : Map π-π stacking (furan vs. phenyl) in receptor-binding pockets (e.g., KDR kinase) .
Q. What in vitro assays are suitable for evaluating mechanism of action?
- Kinase inhibition : Measure IC50 using fluorescence polarization (e.g., I(Kur) blockers in atrial cells) .
- Cytotoxicity : Screen against HEPG2-1 liver carcinoma (IC50 = 2.70–4.90 µM for pyrazolo[1,5-a]pyrimidine analogs) .
Q. How are combinatorial libraries of pyrazolo[1,5-a]pyrimidines synthesized for high-throughput screening?
- Parallel synthesis : Use 5-aminopyrazole derivatives and trifluoromethyl-β-diketones in solution-phase reactions (50–100 mg scale) .
- Post-functionalization : Acylation or thiocyanation (e.g., NH4SCN electrooxidation) introduces diversity at the 3-position .
Data Analysis & Contradiction Resolution
Q. How to interpret conflicting NMR data for closely related analogs?
Q. What computational tools predict the compound’s pharmacokinetic properties?
Q. How to address poor solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the 7-position to enhance aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
